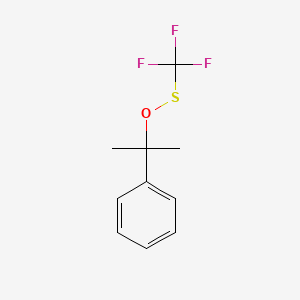
((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane
Übersicht
Beschreibung
((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane: is an organic compound that contains sulfur and fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane typically involves the reaction of 2-phenylpropan-2-ol with a trifluoromethylthiolating reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane is used as a reagent in organic synthesis for introducing trifluoromethylthio groups into molecules, which can enhance their chemical properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique chemical properties make it a candidate for developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane involves its interaction with molecular targets through its trifluoromethylthio group. This group can form strong interactions with various biological molecules, influencing their activity and function. The compound can modulate specific pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
- (Trifluoromethylthio)phthalimide
- ((2-(2-Iodophenyl)propan-2-yl)oxy)(trifluoromethyl)sulfane
- Billard’s trifluoromethyl sulfenamides
Uniqueness: ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trifluoromethylthio group provides high lipophilicity and strong electron-withdrawing effects, making it a valuable reagent in various applications .
Eigenschaften
IUPAC Name |
2-(trifluoromethylsulfanyloxy)propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3OS/c1-9(2,14-15-10(11,12)13)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAJORZDVDXTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OSC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


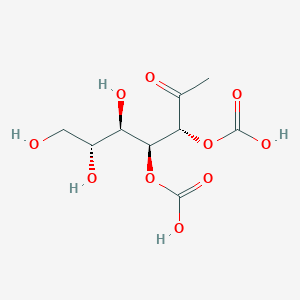
![[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1460123.png)
![7-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B1460124.png)
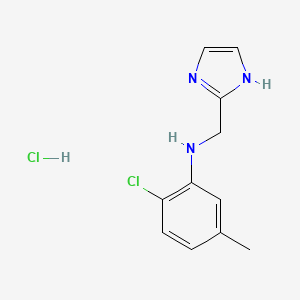
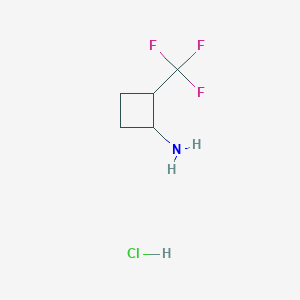


![6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid](/img/structure/B1460133.png)
![1-Methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1460134.png)
![(2S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1460136.png)

![(2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride](/img/structure/B1460140.png)
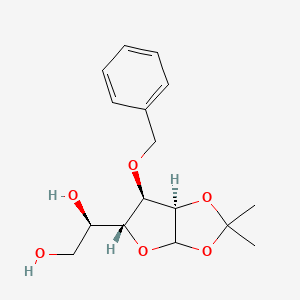
![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1460145.png)
